N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the reaction of 2-amino-6-fluorobenzothiazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase (COX) enzymes. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide: This compound has similar biological activities but differs in its halogen substitution, which can affect its potency and selectivity.
N-(6-methylbenzo[d]thiazol-2-yl)benzenesulfonamide: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
Properties
CAS No. |
127834-43-9 |
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Molecular Formula |
C13H9FN2O2S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H9FN2O2S2/c14-9-6-7-11-12(8-9)19-13(15-11)16-20(17,18)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
InChI Key |
ULCWTQVPBMUBFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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